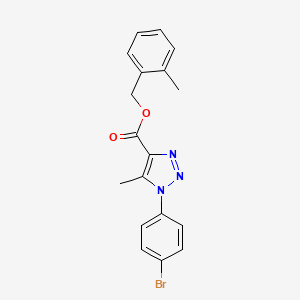

(2-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Description

The compound “(2-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate” is a triazole-based small molecule featuring a 1,2,3-triazole core substituted with a 4-bromophenyl group at position 1, a methyl group at position 5, and a (2-methylphenyl)methyl ester at the carboxylate moiety. Structural characterization of such compounds typically employs IR, NMR, and mass spectrometry, with crystallographic refinement tools like SHELXL () ensuring precise molecular geometry determination .

Properties

IUPAC Name |

(2-methylphenyl)methyl 1-(4-bromophenyl)-5-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O2/c1-12-5-3-4-6-14(12)11-24-18(23)17-13(2)22(21-20-17)16-9-7-15(19)8-10-16/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZHXWVAAKKUHBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific steps are as follows:

Preparation of Azide: The azide precursor is synthesized by reacting 4-bromobenzyl chloride with sodium azide in an appropriate solvent such as dimethylformamide (DMF).

Cycloaddition Reaction: The azide is then reacted with an alkyne derivative of 2-methylbenzyl in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the triazole ring.

Carboxylation: The resulting triazole compound is then carboxylated using a suitable carboxylating agent, such as carbon dioxide, to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the triazole ring or other functional groups.

Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

(2-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of triazole derivatives.

Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens or cancer cells. The triazole ring can interact with the active sites of enzymes, leading to the inhibition of their function. Additionally, the bromophenyl group can enhance the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Structural Analogues: Halogen Substitution and Functional Group Variations

The compound’s closest structural analogs include halogen-substituted triazole derivatives and carboxamide variants. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Triazole Derivatives

- Halogen Effects : The bromine in the target compound may enhance binding affinity compared to chlorine in ’s thiazole derivative, as halogens influence intermolecular interactions (e.g., van der Waals, halogen bonding) .

- Ester vs. Carboxamide : The ester group in the target compound likely improves membrane permeability compared to carboxamides (), which favor hydrogen bonding but may reduce bioavailability .

Computational and Mechanistic Insights

highlights that structural similarity correlates with shared mechanisms of action (MOAs). For example, oleanolic acid and hederagenin (structurally similar triterpenes) exhibit overlapping protein targets and transcriptome responses. Applying this to the target compound, molecular docking and systems pharmacology (e.g., BATMAN-TCM platform) could predict its MOA, particularly for bromine-mediated interactions .

Biological Activity

The compound (2-methylphenyl)methyl 1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a member of the triazole family known for its diverse biological activities. Triazoles have gained considerable attention in medicinal chemistry due to their potential as therapeutic agents against various diseases, including cancer, bacterial infections, and fungal infections. This article reviews the biological activity of this specific compound, synthesizing data from various studies to highlight its pharmacological properties.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The compound's structure includes a triazole ring substituted with a bromophenyl and a methyl group, which may influence its biological activity.

Table 1: Summary of Synthesis Steps

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-Bromobenzaldehyde + 2-Methylphenylmethylamine | Intermediate A |

| 2 | Intermediate A + Sodium azide + Heat | This compound |

Antimicrobial Properties

Triazoles are well-documented for their antimicrobial properties. Studies have indicated that this compound exhibits significant activity against various bacterial strains. For instance:

- Antibacterial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays revealed minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound's structure allows it to inhibit fungal growth effectively:

- Inhibition of Fungal Strains : Research has demonstrated that this triazole derivative can inhibit the growth of common pathogens such as Candida albicans and Aspergillus niger, with IC50 values indicating potent antifungal activity.

Anticancer Properties

The anticancer potential of triazoles is an area of active research. Preliminary studies on this compound suggest:

- Cytotoxic Effects : The compound has displayed cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). IC50 values were reported in the low micromolar range, indicating significant potential for further development as an anticancer agent.

The biological activities of this compound are believed to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial and cancer cell metabolism.

- Receptor Modulation : Interaction with cellular receptors involved in signaling pathways may lead to apoptosis in cancer cells.

Case Studies

Several case studies have explored the efficacy of this compound in biological systems:

-

Case Study on Antimicrobial Efficacy :

- A study evaluated the antibacterial effects against Staphylococcus aureus and Escherichia coli, showing a reduction in bacterial viability by over 90% at optimal concentrations.

-

Case Study on Anticancer Activity :

- In vitro tests on MCF-7 cells revealed that treatment with the compound resulted in significant cell cycle arrest and induction of apoptosis, corroborated by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.